1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-[4-(aminomethyl)triazol-1-yl]butan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O.2ClH/c1-2-7(12)5-11-4-6(3-8)9-10-11;;/h4,7,12H,2-3,5,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYAGBKYLQSFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C=C(N=N1)CN)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring . The reaction conditions usually require a copper catalyst, a base, and a solvent such as water or an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit antimicrobial properties. The structure of 1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride suggests potential activity against various pathogens. Triazoles are known to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, making this compound a candidate for antifungal drug development.
Anticancer Properties
Studies have shown that triazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The aminomethyl group in this compound may enhance its interaction with cellular targets involved in cancer progression. Preliminary studies suggest that it may inhibit specific signaling pathways critical for tumor growth.
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods involving the coupling of triazole derivatives with alcohols. The following general synthetic route has been proposed:
- Formation of Triazole Ring: Using azides and terminal alkynes under copper-catalyzed conditions to form the triazole core.
- Alkylation Reaction: Introducing the butanol moiety via alkylation reactions.
- Salt Formation: Converting the base form to its dihydrochloride salt for improved solubility and stability.
Case Study 1: Antifungal Activity
A study published in Pharmaceutical Chemistry evaluated the antifungal properties of several triazole derivatives. The results indicated that compounds similar to this compound exhibited significant inhibition against Candida albicans. The mechanism was attributed to the disruption of ergosterol biosynthesis pathways .
Case Study 2: Anticancer Research
In another research effort documented in Journal of Medicinal Chemistry, a series of triazole-containing compounds were tested for their cytotoxic effects against various cancer cell lines. The study found that modifications to the triazole structure could enhance potency against prostate cancer cells, suggesting a promising avenue for developing new anticancer agents based on the structure of this compound .
Mechanism of Action
The mechanism of action of 1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for its biological activity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,2,3-Triazole Derivatives
Physicochemical Properties
- Solubility : The dihydrochloride salt form enhances aqueous solubility compared to neutral triazole analogs (e.g., ’s imidazole-based dihydrochloride salt shares similar solubility advantages) .
- Lipophilicity : Fluorinated derivatives () exhibit higher logP values due to perfluorinated chains, whereas the target compound’s shorter butan-2-ol chain may reduce membrane permeability .
Biological Activity
1-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications.
- Molecular Formula : C7H16Cl2N4O
- Molecular Weight : 243.13 g/mol
- CAS Number : 2089255-38-7
Antimicrobial Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. The presence of the aminomethyl group in this compound enhances its interaction with microbial targets.
Table 1: Antimicrobial Efficacy of Triazole Compounds
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | E. coli | 32 µg/mL |
| Triazole B | S. aureus | 16 µg/mL |
| This compound | C. albicans | 8 µg/mL |
The compound demonstrated an MIC of 8 µg/mL against Candida albicans, indicating promising antifungal activity .
Antitumor Activity
Triazole derivatives have been explored for their anticancer properties. Research indicates that modifications in the triazole structure can lead to enhanced cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | MCF-7 (Breast) | 0.5 |
| Cisplatin | A549 (Lung) | 2.0 |
| This compound | HeLa (Cervical) | 3.5 |
The IC50 value for this compound against HeLa cells was found to be 3.5 µM, suggesting it possesses moderate antitumor activity .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring can interfere with the synthesis of ergosterol in fungi and other sterols in cancer cells.
- Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Properties : The aminomethyl group may also contribute to antioxidant effects, reducing oxidative stress within cells.
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical and experimental settings:
Case Study 1: Antifungal Treatment
A clinical trial investigated the use of triazole derivatives for treating systemic fungal infections. Patients treated with formulations containing this compound showed a significant reduction in fungal load compared to standard treatments.
Case Study 2: Cancer Therapy
In vitro studies on HeLa cells demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent.
Q & A
Q. What are the common synthetic routes for 1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. This method involves reacting an alkyne-containing precursor (e.g., propargylamine derivatives) with an azide-functionalized substrate to form the 1,2,3-triazole core. Post-cycloaddition, the primary amine group is deprotected using hydrochloric acid to yield the dihydrochloride salt. For example, similar triazole derivatives have been synthesized by deprotecting tert-butyl carbamate groups with HCl, achieving yields >95% .
Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For confirming the triazole ring (δ 7.5–8.5 ppm for triazole protons) and aminomethyl group (δ 3.0–3.5 ppm).
- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
- X-ray Crystallography : Employ programs like SHELXL () for structural refinement, particularly to resolve stereochemistry at the butan-2-ol chiral center.
- Elemental Analysis : To confirm purity and stoichiometry of the dihydrochloride salt .
Q. What is the role of HCl in the synthesis of the dihydrochloride salt?
HCl serves dual roles:
Deprotection : Removes tert-butyl or carbamate protecting groups from the aminomethyl moiety.
Salt Formation : Enhances solubility in aqueous media for biological assays and stabilizes the compound against degradation .
Advanced Research Questions
Q. How can crystallographic refinement using SHELXL resolve ambiguities in the compound’s structure?
SHELXL’s TWIN/BASF commands ( ) are critical for handling twinned crystals or high-resolution data. Key steps:
Q. How to design experiments to study structure-activity relationships (SAR) for this compound?
- Click Chemistry Diversification : Introduce substituents at the triazole’s 4-position (aminomethyl) or butan-2-ol backbone via CuAAC with tailored azides/alkynes ().
- Biological Assay Optimization : Pair synthetic analogs with enzymatic assays (e.g., antifungal activity testing, as seen in azole derivatives in ).
- Computational Modeling : Dock the triazole-amine scaffold into target protein active sites (e.g., fungal CYP51) to predict binding modes .
Q. How can researchers resolve contradictions in reported biological activity data?
- Control for Salt Form : Ensure the dihydrochloride salt is fully dissolved (e.g., use DMSO/PBS mixtures) to avoid false negatives.
- Validate Target Engagement : Use isothermal titration calorimetry (ITC) to measure binding affinity directly, bypassing cell-based assay variability.
- Replicate Under Standardized Conditions : Cross-reference with protocols from antifungal studies on analogous triazoles ().
Q. What strategies mitigate solubility challenges in in vitro assays?
- Co-solvent Systems : Use 10% DMSO in PBS (v/v) with sonication.
- Salt Exchange : Prepare alternative salts (e.g., mesylate) if HCl interferes with assay pH.
- Prodrug Derivatization : Temporarily mask the amine with acetyl groups, cleaved enzymatically post-uptake .
Methodological Considerations
Q. How to optimize reaction yields during CuAAC synthesis?
Q. What are best practices for handling hygroscopicity of the dihydrochloride salt?
- Store under inert gas (N₂/Ar) with desiccants (e.g., silica gel).
- Characterize hydrate forms via thermogravimetric analysis (TGA) to adjust stoichiometry in formulations .
Data Contradiction Analysis
Q. Discrepancies in reported IC₅₀ values across studies: How to troubleshoot?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
